1,3-Propanediamine, N-9-octadecenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediamine, N-9-octadecenyl- is an organic compound with the molecular formula C21H44N2. It is also known as N-Oleyl-1,3-propanediamine. This compound is a diamine, meaning it contains two amine groups, and it features a long alkenyl chain, which contributes to its unique properties. It is commonly used as a surfactant, corrosion inhibitor, and emulsifier .
Preparation Methods
1,3-Propanediamine, N-9-octadecenyl- can be synthesized through various methods. One common synthetic route involves the reaction of oleylamine with 1,3-dibromopropane. The reaction typically occurs under reflux conditions in the presence of a base such as sodium hydroxide. The product is then purified through distillation or recrystallization .
Industrial production methods often involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The compound is produced by companies such as AkzoNobel, which markets it under the trade name Duomeen OL .
Chemical Reactions Analysis
1,3-Propanediamine, N-9-octadecenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions, forming derivatives such as alkylated or acylated products. .
Major products formed from these reactions include various amides, nitriles, and substituted amines, which have applications in different industries.
Scientific Research Applications
1,3-Propanediamine, N-9-octadecenyl- has a wide range of applications in scientific research and industry:
Biology: The compound’s surfactant properties make it useful in biological research for cell membrane studies and protein interactions.
Industry: It is widely used as a corrosion inhibitor, lubricant, and dispersant in various industrial processes
Mechanism of Action
The mechanism of action of 1,3-Propanediamine, N-9-octadecenyl- is primarily based on its ability to interact with surfaces and interfaces. The long alkenyl chain allows it to anchor to hydrophobic surfaces, while the amine groups can form hydrogen bonds or ionic interactions with other molecules. This dual functionality makes it an effective surfactant and emulsifier .
In biological systems, the compound can interact with cell membranes, altering their properties and affecting processes such as membrane fluidity and permeability. These interactions are crucial for its applications in drug delivery and other biomedical fields .
Comparison with Similar Compounds
1,3-Propanediamine, N-9-octadecenyl- can be compared with other similar compounds such as:
1,3-Diaminopropane: A simpler diamine without the long alkenyl chain, used primarily as a building block in organic synthesis.
Oleylamine: An amine with a similar alkenyl chain but only one amine group, used as a surfactant and in nanoparticle synthesis.
N-oleyl-1,3-diaminopropane: Another diamine with a similar structure but different functional groups, used in similar applications
The uniqueness of 1,3-Propanediamine, N-9-octadecenyl- lies in its combination of a long alkenyl chain and two amine groups, which provide it with enhanced surfactant properties and versatility in various applications.
Properties
CAS No. |
4573-44-8 |
---|---|
Molecular Formula |
C21H44N2 |
Molecular Weight |
324.6 g/mol |
IUPAC Name |
N'-[(E)-octadec-9-enyl]propane-1,3-diamine |
InChI |
InChI=1S/C21H44N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22/h9-10,23H,2-8,11-22H2,1H3/b10-9+ |
InChI Key |
TUFJPPAQOXUHRI-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCNCCCN |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCNCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.